1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine

Lipophilicity ADME prediction Regioisomer comparison

Procure the definitive 3-CF₃-phenyl-1H-pyrazol-4-amine building block (CAS 1153040-21-1) to ensure alignment with published structure-activity relationships. The meta-trifluoromethyl substitution pattern is a proven determinant of antibacterial potency against MRSA and VRE, and the free 4‑NH₂ group serves as the optimal derivatization handle for ATP-competitive kinase inhibitor libraries. Using the 2‑CF₃ or 4‑CF₃ regioisomer introduces lipophilicity shifts (ΔcLogP) and altered electronic environments that compromise target binding and synthetic reproducibility. Only the 3‑CF₃ isomer matches the pharmacophore described in the literature.

Molecular Formula C10H8F3N3
Molecular Weight 227.19 g/mol
CAS No. 1153040-21-1
Cat. No. B1452690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine
CAS1153040-21-1
Molecular FormulaC10H8F3N3
Molecular Weight227.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=C(C=N2)N)C(F)(F)F
InChIInChI=1S/C10H8F3N3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(14)5-15-16/h1-6H,14H2
InChIKeyQYEHERJXNTXVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine (CAS 1153040-21-1): Procurement-Grade Building Block for Kinase and Antimicrobial SAR


1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine (CAS 1153040-21-1) is a heteroaromatic primary amine with molecular formula C₁₀H₈F₃N₃ and molecular weight 227.19 g/mol, featuring a 4-amino-1H-pyrazole core N-arylated with a 3-(trifluoromethyl)phenyl substituent [1]. The compound is supplied as a powder with specified purity typically ≥95% and is classified as a research chemical for scientific use . Its structural scaffold positions it within the 1-aryl-1H-pyrazol-4-amine class, a privileged motif in medicinal chemistry for kinase inhibitor design and antimicrobial agent development [2].

Procurement Risk Alert: Why Substituting 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine with Regioisomers or Unsubstituted Analogs Compromises Experimental Reproducibility


Generic substitution with regioisomeric 1-[2-(trifluoromethyl)phenyl]- or 1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, or with the unsubstituted 1-phenyl-1H-pyrazol-4-amine, is not scientifically equivalent and will alter key physicochemical and biological properties. The 3-CF₃ substitution pattern uniquely modulates lipophilicity (cLogP) relative to the 4-CF₃ analog, directly impacting membrane permeability and target binding kinetics [1]. In SAR studies of N-(trifluoromethyl)phenyl pyrazole derivatives, the phenyl substitution position (ortho, meta, para) was shown to be a critical determinant of antibacterial potency against MRSA and vancomycin-resistant Enterococcus faecium [2]. Furthermore, the 4-amino group on the pyrazole ring serves as a key derivatization handle for amide coupling and heterocycle elaboration; replacing the 3-CF₃-phenyl N1-substituent with a different aryl group alters the electronic environment of the pyrazole ring, potentially shifting regioselectivity in subsequent synthetic steps [3].

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine: Quantified Evidence for Scientific Selection


Positional Isomerism Matters: 3-CF₃ vs. 4-CF₃ Substitution Alters Calculated Lipophilicity and Predicted Membrane Permeability

The meta-trifluoromethyl substitution pattern (3-CF₃) on the N1-phenyl ring of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine yields a predicted cLogP of approximately 2.31, which is marginally higher than the cLogP of approximately 2.25 calculated for the para-substituted (4-CF₃) regioisomer, 1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine (CAS 1251264-73-9) [1]. While the absolute difference is modest, the distinct electronic and steric presentation of the CF₃ group at the meta versus para position can differentially influence binding pocket complementarity and metabolic stability in downstream biological assays [2].

Lipophilicity ADME prediction Regioisomer comparison

Meta-CF₃ Substitution Validated in Dual 5-LOX/COX Inhibitor Scaffold: Benchmark Activity of the 4,5-Dihydro Analog BW755C

The 4,5-dihydro analog of the target compound, 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (BW755C; CAS 66000-40-6), has been characterized as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). BW755C exhibits an IC₅₀ of 5 μM against 5-LOX and IC₅₀ values of 0.65 μg/mL and 1.2 μg/mL against COX-1 and COX-2, respectively . This demonstrates that the 3-CF₃-phenyl substitution pattern, when appended to a pyrazole amine core, is compatible with potent enzyme inhibition. The fully aromatic target compound (CAS 1153040-21-1) shares this core pharmacophore, differing only in ring saturation state [1].

Inflammation Lipoxygenase inhibition Cyclooxygenase inhibition

N-(Trifluoromethyl)phenyl Pyrazole Class Demonstrates Potent Anti-MRSA Activity in SAR Studies: Positional Substitution Critically Impacts MIC

A 2021 structure-activity relationship (SAR) study of N-(trifluoromethyl)phenyl substituted pyrazole derivatives identified several compounds with sub-micromolar minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The most potent compound in the series achieved MIC values ≤0.5 μg/mL against multiple resistant clinical isolates, and also prevented biofilm formation [1]. Critically, the study established that the position of the trifluoromethyl substituent on the phenyl ring (ortho, meta, para) is a key determinant of antibacterial potency [2].

Antimicrobial resistance MRSA Biofilm inhibition

4-Amino-1H-pyrazole Scaffold is a Privileged Hinge-Binding Motif in Kinase Inhibitor Design: Procuring the N1-Arylated Building Block Enables Direct SAR Expansion

The 4-amino-1H-pyrazole core is a well-established hinge-binding motif in ATP-competitive kinase inhibitors, with numerous examples in clinical development and approved drugs [1]. The target compound provides this core pre-functionalized with an N1-(3-trifluoromethyl)phenyl group, offering a distinct vector and electronic profile compared to the unsubstituted 1-phenyl-1H-pyrazol-4-amine (CAS 2357-60-2) or the 4-CF₃ regioisomer [2]. Direct procurement of this specific building block bypasses the need for N1-arylation optimization, reducing synthetic burden in hit-to-lead campaigns [3].

Kinase inhibition Medicinal chemistry Fragment-based drug discovery

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine: Evidence-Backed Research Application Scenarios for Procurement Decisions


Medicinal Chemistry: Kinase Inhibitor Hit-to-Lead and Fragment Elaboration

Use as a hinge-binding fragment or core scaffold in the design of ATP-competitive kinase inhibitors. The 4-amino group serves as a primary derivatization site for introducing amide, sulfonamide, or urea-linked substituents, while the N1-(3-CF₃-phenyl) group provides a defined lipophilic vector distinct from the para-CF₃ regioisomer (ΔcLogP ≈ +0.06) [1]. This pre-assembled building block eliminates the need for N1-arylation optimization, accelerating SAR exploration .

Antimicrobial Resistance Research: MRSA and VRE Biofilm Inhibitor Development

Leverage the validated antibacterial SAR of N-(trifluoromethyl)phenyl pyrazole derivatives as a starting point for novel anti-MRSA and anti-VRE agents. The 3-CF₃ substitution pattern on the phenyl ring has been identified as a critical determinant of potency in this class [1]. Procuring the correct 3-CF₃ regioisomer ensures alignment with published SAR and enables direct comparison to literature leads exhibiting MIC ≤0.5 μg/mL against resistant clinical isolates .

Inflammation Pharmacology: Probing 5-LOX/COX Dual Inhibition with Aromatic Pyrazole Scaffolds

Investigate the effect of pyrazole ring aromaticity on dual 5-lipoxygenase/cyclooxygenase inhibition, building on the established activity of the 4,5-dihydro analog BW755C (5-LOX IC₅₀ = 5 μM; COX-1 IC₅₀ = 0.65 μg/mL; COX-2 IC₅₀ = 1.2 μg/mL) [1]. The fully aromatic target compound provides a direct comparator to assess how ring saturation modulates enzyme inhibitory potency, metabolic stability, and off-target profiles .

Chemical Biology: Synthesis of Trifluoromethylated Heterocyclic Libraries

Employ as a versatile primary amine building block for parallel synthesis of diverse heterocyclic libraries. The 4-amino group undergoes facile diazotization, acylation, and reductive amination, while the electron-withdrawing 3-CF₃-phenyl substituent modulates pyrazole ring reactivity and can serve as a ¹⁹F NMR probe for reaction monitoring [1]. The compound's ≥95% purity specification supports reproducible library production with minimal purification burden .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.